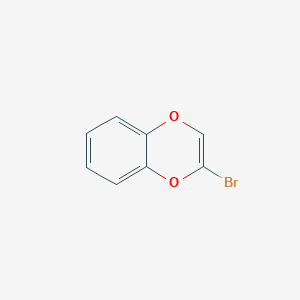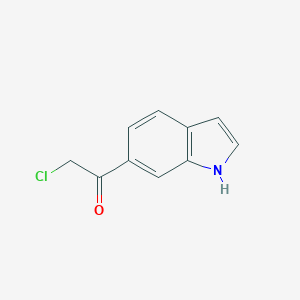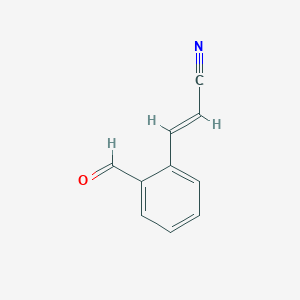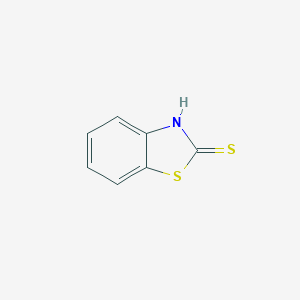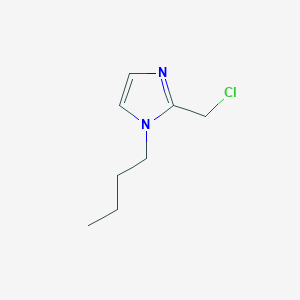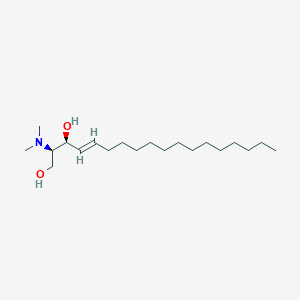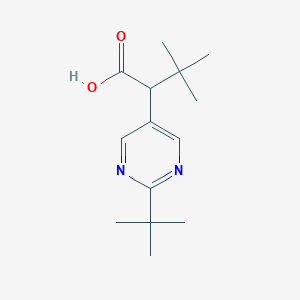![molecular formula C6H14N2O3 B037750 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid CAS No. 112013-50-0](/img/structure/B37750.png)
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid, also known as Tris or THP, is a common buffer used in biochemistry and molecular biology experiments. It is a zwitterionic molecule with a pKa value of 8.1, making it an effective buffer in the physiological pH range. Tris is widely used due to its low cost, high solubility, and compatibility with many biological systems.
Scientific Research Applications
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is commonly used as a buffer in biochemistry and molecular biology experiments. It is used to maintain a stable pH in solutions and to prevent changes in pH due to the addition of acids or bases. 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is also used in gel electrophoresis, protein purification, and enzyme assays. In addition, 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is used as a component in various biological buffers, such as TAE, TBE, and TE buffer.
Mechanism Of Action
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid acts as a buffer by accepting or donating protons to maintain a stable pH. At pH 7.4, 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is predominantly in its zwitterionic form, which allows it to effectively buffer in the physiological pH range. 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid also has a high solubility in water, which makes it an effective buffer in aqueous solutions.
Biochemical And Physiological Effects
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid has been shown to have minimal effects on biological systems. It is non-toxic and does not interfere with enzymatic reactions or protein structure. However, 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid has been shown to interfere with some biological assays, such as the Bradford assay, due to its absorbance at 595 nm.
Advantages And Limitations For Lab Experiments
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid has several advantages as a buffer in lab experiments. It is low cost, readily available, and compatible with many biological systems. 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid also has a pKa value that is close to physiological pH, making it an effective buffer in the physiological pH range. However, 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid has some limitations. It has a limited buffering capacity and can only buffer within one pH unit of its pKa value. 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid also has a tendency to form complexes with some metal ions, which can interfere with some biological assays.
Future Directions
There are several future directions for the use of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid in scientific research. One potential direction is the development of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid-based buffers with improved buffering capacity and compatibility with biological systems. Another direction is the use of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid in the development of new diagnostic assays and drug delivery systems. Additionally, the use of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid in the development of new biomaterials and tissue engineering applications is an area of active research.
Synthesis Methods
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid can be synthesized by reacting 1,3-dibromopropane with ammonia to form 1,3-diaminopropane. 1,3-diaminopropane is then reacted with acrylonitrile to form 3-(acrylamido)propylamine. Finally, 3-(acrylamido)propylamine is hydrolyzed with hydrochloric acid to form 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid. The synthesis method of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is relatively simple and can be easily scaled up for large-scale production.
properties
CAS RN |
112013-50-0 |
|---|---|
Product Name |
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid |
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-[(3-amino-2-hydroxypropyl)amino]propanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-3-5(9)4-8-2-1-6(10)11/h5,8-9H,1-4,7H2,(H,10,11) |
InChI Key |
PMCGGZVFVAZRFA-UHFFFAOYSA-N |
SMILES |
C(CNCC(CN)O)C(=O)O |
Canonical SMILES |
C(CNCC(CN)O)C(=O)O |
synonyms |
-bta--Alanine, N-(3-amino-2-hydroxypropyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



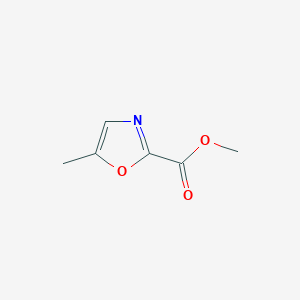
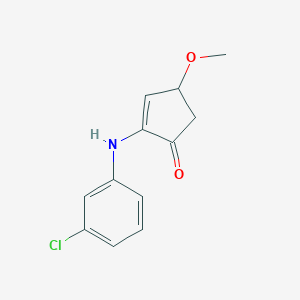
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
